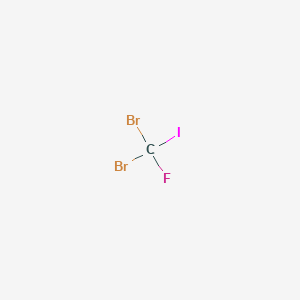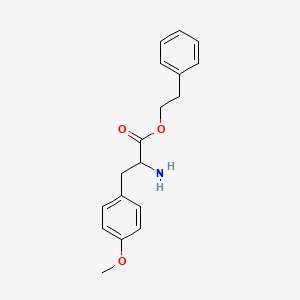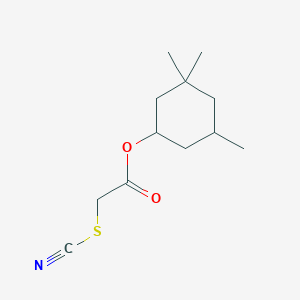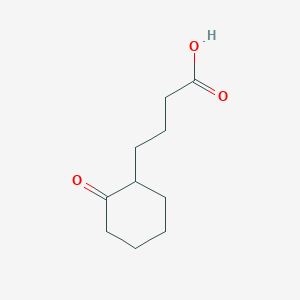
4-(2-Oxocyclohexyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxocyclohexyl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₆O₃. It is also known as cyclohexanebutanoic acid, 2-oxo. This compound is characterized by a cyclohexane ring with a ketone group at the second position and a butanoic acid chain attached to the fourth position. It has a molecular weight of 184.232 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxocyclohexyl)butanoic acid can be achieved through various methods. One common approach involves the aldol condensation reaction between methyl ketone derivatives and glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Oxocyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the ketone group, using reagents like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-Oxocyclohexyl)butanoic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-oxocyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ketone group in the compound can act as an electrophile, participating in various nucleophilic addition reactions. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
4-(2-Oxocyclohexyl)butanoic acid can be compared with other similar compounds, such as:
- 4-(2-Phenylbutanoylamino)butanoic acid
- 4-(2-Phenylethylamino)butanoic acid
- 4-(2-Methylphenyl)butanoic acid
- 4-(2-Cyanoethylamino)butanoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the cyclohexane ring and the ketone group in this compound makes it unique and suitable for specific chemical reactions and applications .
Propiedades
Número CAS |
1838-60-4 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
4-(2-oxocyclohexyl)butanoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h8H,1-7H2,(H,12,13) |
Clave InChI |
HFBXIQKLVPRBAO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
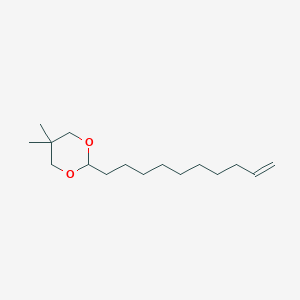
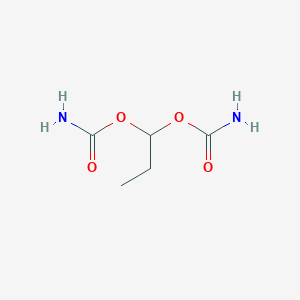
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
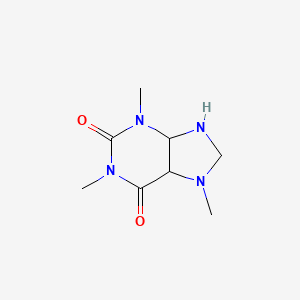

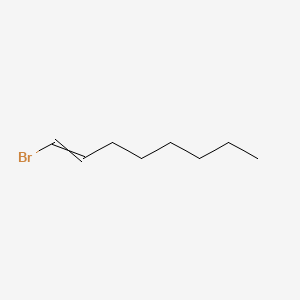
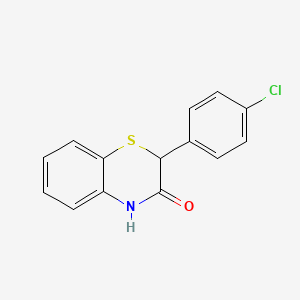
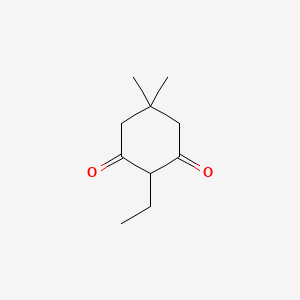
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)

